molecular formula C9H18ClN B2976844 (1S,7S,8R)-Bicyclo[5.2.0]nonan-8-amine;hydrochloride CAS No. 2305202-80-4

(1S,7S,8R)-Bicyclo[5.2.0]nonan-8-amine;hydrochloride

Cat. No.: B2976844
CAS No.: 2305202-80-4
M. Wt: 175.7
InChI Key: KOMSOHFHDZEMBH-CTERPIQNSA-N
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Description

(1S,7S,8R)-Bicyclo[5.2.0]nonan-8-amine;hydrochloride is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[5.2.0]nonane framework, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,7S,8R)-Bicyclo[5.2.0]nonan-8-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The amine group is then introduced through a series of reactions, such as reductive amination or nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,7S,8R)-Bicyclo[5.2.0]nonan-8-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,7S,8R)-Bicyclo[5.2.0]nonan-8-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1S,7S,8R)-Bicyclo[5.2.0]nonan-8-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride
  • (1S,7R)-8-Azabicyclo[5.2.0]nonan-9-one

Uniqueness

(1S,7S,8R)-Bicyclo[5.2.0]nonan-8-amine;hydrochloride is unique due to its specific stereochemistry and the presence of an amine group. This combination of features imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.

Properties

IUPAC Name

(1S,7S,8R)-bicyclo[5.2.0]nonan-8-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-9-6-7-4-2-1-3-5-8(7)9;/h7-9H,1-6,10H2;1H/t7-,8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMSOHFHDZEMBH-CTERPIQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(C2CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2C[C@H]([C@H]2CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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